(5-Fluoro-2-(methoxymethoxy)phenyl)(methyl)sulfane
Description
(5-Fluoro-2-(methoxymethoxy)phenyl)(methyl)sulfane is a sulfur-containing aromatic compound characterized by a methylsulfane (-SMe) group, a fluorine atom at the 5-position, and a methoxymethoxy (-OCH2OCH3) substituent at the 2-position of the benzene ring. The methoxymethoxy group may enhance solubility or act as a protecting group during synthesis, while the fluorine atom likely influences electronic properties and metabolic stability .
Properties
Molecular Formula |
C9H11FO2S |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
4-fluoro-1-(methoxymethoxy)-2-methylsulfanylbenzene |
InChI |
InChI=1S/C9H11FO2S/c1-11-6-12-8-4-3-7(10)5-9(8)13-2/h3-5H,6H2,1-2H3 |
InChI Key |
MSCPTYWZWIWRCR-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=C(C=C(C=C1)F)SC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-fluoro-2-methoxyphenylboronic acid with appropriate reagents under controlled conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of (5-Fluoro-2-(methoxymethoxy)phenyl)(methyl)sulfane may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
(5-Fluoro-2-(methoxymethoxy)phenyl)(methyl)sulfane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide.
Substitution: The fluorine atom and methoxymethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
(5-Fluoro-2-(methoxymethoxy)phenyl)(methyl)sulfane is an organic compound with a fluorinated phenyl group and a methylsulfane moiety; its molecular formula is C10H13FOS, and its molecular weight is approximately 202.27 g/mol. The presence of a methoxymethoxy group enhances its chemical properties, making it a candidate for applications in medicinal chemistry and materials science.
Scientific Research Applications
This compound exhibits significant biological activity, particularly as an enzyme inhibitor. Its structure allows it to interact with biological targets, potentially inhibiting enzymatic functions crucial in various metabolic pathways. This property makes it a candidate for further investigation in drug development, particularly in the context of diseases where enzyme inhibition is a therapeutic strategy.
(Interaction studies: Preliminary studies suggest that this compound may bind to specific enzyme active sites, inhibiting their function through reversible or irreversible mechanisms. Further research is needed to elucidate the precise molecular interactions and the resulting biochemical pathways affected by this compound.
(Structural Similarities: Several compounds share structural similarities with this compound:
- (3-Chloro-5-fluoro-2-(methoxymethoxy)phenyl)(methyl)sulfane: Contains chlorine instead of fluorine, affecting reactivity.
- (5-Bromo-2-(methoxymethoxy)phenyl)(methyl)sulfane: Bromine substituent alters electronic properties.
- (4-Fluoro-3-(methoxymethoxy)phenyl)(methyl)sulfane: Different position of fluorine leads to distinct biological activity.
Mechanism of Action
The mechanism of action of (5-Fluoro-2-(methoxymethoxy)phenyl)(methyl)sulfane involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom and methoxymethoxy group may enhance the compound’s binding affinity and specificity for these targets. The methylsulfane group can participate in redox reactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs differing in substituents, sulfur oxidation states, or aromatic systems. Key findings are summarized in Table 1.
Substituent Effects on Electronic and Physical Properties
- (3,6-Difluoro-2-(methoxymethoxy)phenyl)(methyl)sulfane (CAS 1225682-91-6): This analog (C9H10F2O2S) features additional fluorine atoms at positions 3 and 6.
- (5-Fluoro-2-(naphthalen-1-yl)phenyl)(methyl)sulfane (2-1aq) :
Replacing the methoxymethoxy group with a naphthalen-1-yl moiety (C17H13FS, MW 318.0685) introduces a bulky aromatic system. This structural modification could enhance π-π stacking interactions in materials science applications or improve binding affinity in biological targets . - The 3-methoxy group may sterically hinder ortho-substitution reactions compared to the methoxymethoxy group in the target compound .
Sulfur Oxidation State Variations
- Sulfoxide and Sulfone Derivatives :
and describe the synthesis of 5-fluoro-2-(4-methylphenyl)-3-methylsulfinyl/sulfonyl-1-benzofuran. Oxidation of the sulfur atom from sulfide (-SMe) to sulfoxide (-SO) or sulfone (-SO2) significantly alters electronic properties. Sulfones are more electron-withdrawing, which could stabilize adjacent negative charges or reduce nucleophilicity. The target compound’s sulfide group may serve as a precursor for such oxidized derivatives . - Sulfonamide Analogs :
N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide () highlights the biological relevance of sulfur-containing groups. Unlike sulfonamides, the target compound’s sulfide group is less polar, suggesting differences in pharmacokinetic properties like membrane permeability .
Comparative Data Table
Table 1. Structural and Functional Comparison of (5-Fluoro-2-(methoxymethoxy)phenyl)(methyl)sulfane and Analogs
Biological Activity
The compound (5-Fluoro-2-(methoxymethoxy)phenyl)(methyl)sulfane is a sulfur-containing organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and potential applications in pharmaceuticals.
Chemical Structure and Properties
The molecular formula of this compound is . It features a fluorinated phenyl group and a methylsulfane moiety, which contribute to its unique biological profiles.
| Property | Value |
|---|---|
| Molecular Formula | C10H12FOS |
| Molecular Weight | 202.26 g/mol |
| IUPAC Name | This compound |
| SMILES | FC1=C(C=C(C=C1)OC(C)C)SC |
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, the presence of fluorine can enhance the antibacterial efficacy of phenolic compounds by increasing their lipophilicity, which aids in membrane penetration .
In vitro studies have shown that related compounds can inhibit the growth of various pathogens, including Escherichia coli and Staphylococcus aureus . The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the effects of this compound on cancer cell lines. Preliminary results suggest that this compound may induce apoptosis in certain cancer cell types, potentially through the activation of caspase pathways.
The proposed mechanism of action for this compound includes:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cellular signaling pathways, which could lead to reduced proliferation of cancer cells.
- Membrane Interaction : Its lipophilic nature allows it to integrate into lipid membranes, potentially causing structural disruptions that lead to cell death.
Case Studies
- Study on Antimicrobial Activity : A study evaluated the effectiveness of various sulfide derivatives against bacterial strains. The results indicated that sulfides with fluorinated aromatic groups had enhanced activity against Gram-positive bacteria, supporting the hypothesis regarding the role of fluorine in antimicrobial efficacy .
- Cytotoxicity on Cancer Cells : A recent investigation assessed the cytotoxic effects of this compound on leukemia cells. The compound demonstrated a dose-dependent reduction in cell viability, with significant effects observed at concentrations above 10 µM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
